3-Amino-5-methylbenzonitrile;hydrochloride
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Description
3-Amino-5-methylbenzonitrile hydrochloride is a chemical compound with the CAS Number: 861519-75-7 . It has a molecular weight of 168.63 . This compound is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 3-Amino-5-methylbenzonitrile hydrochloride is 1S/C8H8N2.ClH/c1-6-2-7 (5-9)4-8 (10)3-6;/h2-4H,10H2,1H3;1H . This code gives a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
3-Amino-5-methylbenzonitrile hydrochloride is a salt . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Corrosion Inhibition
Aminobenzonitrile derivatives have been evaluated for their effectiveness as corrosion inhibitors for various metals in acidic environments. These compounds exhibit high inhibition efficiency, possibly due to their ability to adsorb on metal surfaces and form protective layers. Studies highlight the application of specific aminobenzonitrile derivatives in protecting mild steel against corrosion in hydrochloric acid solutions, with some achieving inhibition efficiencies above 90% (Verma et al., 2015; Verma et al., 2015).
Synthesis of Biologically Active Compounds
Research on aminobenzonitrile derivatives also extends to the synthesis of compounds with potential biological activities. These activities include anti-inflammatory, analgesic, and antiviral properties. For instance, specific pyrimidine derivatives synthesized from 3-aminobenzonitrile have shown promising anti-inflammatory and analgesic activities (Sondhi et al., 2005). Moreover, (quinazolin-4-ylamino)methyl-phosphonates derived from aminobenzonitriles exhibited antiviral activity against Tobacco mosaic virus (Luo et al., 2012).
Material Science and Catalysis
Aminobenzonitrile derivatives play a role in material science and catalysis, including the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, showcasing the versatility of these compounds in facilitating environmentally friendly reactions (Patil et al., 2009).
properties
IUPAC Name |
3-amino-5-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODOKSPCJJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylbenzonitrile;hydrochloride |
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